molecular formula C13H18N2O4 B8270352 (R)-3-Tert-butoxycarbonylamino-3-pyridin-2-YL-propionic acid CAS No. 500788-95-4

(R)-3-Tert-butoxycarbonylamino-3-pyridin-2-YL-propionic acid

Cat. No.: B8270352
CAS No.: 500788-95-4
M. Wt: 266.29 g/mol
InChI Key: VGHPUFIBMDVHCT-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Tert-butoxycarbonylamino-3-pyridin-2-YL-propionic acid is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyridine ring, a propanoic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-3-Tert-butoxycarbonylamino-3-pyridin-2-YL-propionic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, temperature control, and the addition of specific reagents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(R)-3-Tert-butoxycarbonylamino-3-pyridin-2-YL-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(R)-3-Tert-butoxycarbonylamino-3-pyridin-2-YL-propionic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (R)-3-Tert-butoxycarbonylamino-3-pyridin-2-YL-propionic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(R)-3-Tert-butoxycarbonylamino-3-pyridin-2-YL-propionic acid is unique due to its combination of a pyridine ring and a Boc-protected amino acid moiety. This structure provides distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

500788-95-4

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(8-11(16)17)9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1

InChI Key

VGHPUFIBMDVHCT-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=N1

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=N1

Origin of Product

United States

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